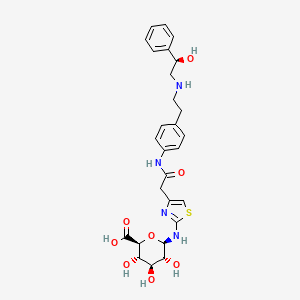

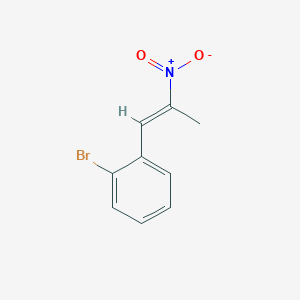

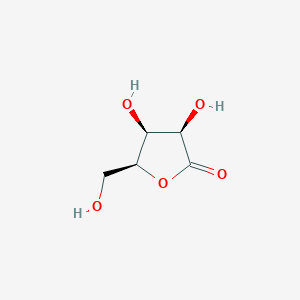

![molecular formula C10H17NO7 B1146937 [(2R,3S,4R,5R)-5-アセトアミド-2,3,4-トリヒドロキシ-6-オキソヘキシル] アセテート CAS No. 131832-93-4](/img/structure/B1146937.png)

[(2R,3S,4R,5R)-5-アセトアミド-2,3,4-トリヒドロキシ-6-オキソヘキシル] アセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, is a monosaccharide derivative of glucose. It is a key component of bacterial cell wall peptidoglycan, fungal cell wall chitin, and the extracellular matrix of animal cells . It is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .

Synthesis Analysis

GlcNAc is produced industrially using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . The enzyme N-acetylglucosamine-6-phosphate deacetylase, NagA, catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield glucosamine 6-phosphate and acetate .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed to demonstrate the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in the solution phase . The crystal structure of the N-acetylglucosamine-6-phosphate (GlcNAc-6-P) deacetylase from E. coli folds into a TIM barrel architecture .Chemical Reactions Analysis

GlcNAc influences cell signaling through the posttranslational modification of proteins by glycosylation. O-linked attachment of GlcNAc to Ser and Thr residues regulates a variety of intracellular proteins . The substrate GlcNAc-Ins is not as large as the polymeric chitin; therefore, a more profiled binding cleft has evolved, providing a site located deeper in the protein to bind the acetyl group .Physical And Chemical Properties Analysis

GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .科学的研究の応用

バイオメディカルエンジニアリング

キチンとその脱アセチル化誘導体であるキトサンは、N-アセチル-D-グルコサミンで構成されており、さまざまな分野、特にバイオメディカルサイエンスにおいて幅広い用途を開く多様な特性を示しています {svg_1}. これらは、体の組織、臓器、または機能を治療、増強、または置き換えるための医療機器で使用される有用な生体適合性材料と見なされています {svg_2}.

組織工学

キトサンとその誘導体は、組織工学用途における支持材料として有望な候補です {svg_3}. これらは、人工腎臓、皮膚、骨、軟骨、肝臓、神経、腱、およびその他の組織の開発に使用されます {svg_4}.

創傷治癒管理

バイオメディカル研究の最新の進歩は、キトサンが創傷治癒管理製品に大きな可能性を秘めていることを示唆しています {svg_5}. これは、やけどの治療やその他の創傷治癒用途に使用されています {svg_6}.

レクチン組織化学

N-アセチル-D-グルコサミン6-アセテートは、レクチン組織化学における競合的阻害のための糖として使用されます {svg_7}. この技術は、組織における炭水化物の分布を研究するために使用されます。

微生物の培養

この化合物は、ボレリア・ブルグドルフェリスピロヘータ株を培養するためのバーバー・ストナー・ケリー(BSK)培地の成分として使用されます {svg_8}. また、阻害アッセイのために肺炎連鎖球菌株を懸濁させるのにも使用されます {svg_9}.

グルコサミンの生産

N-アセチル-D-グルコサミン(GlcNAc)は、重要な機能性単糖です。 組換えバチルス・サブチリスを用いたGlcNAcの生産では、酢酸の蓄積が細胞の増殖とGlcNAcの生産を阻害し、GlcNAcの収量も低下します {svg_10}.

作用機序

Target of Action

N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, primarily targets the extracellular matrix of connective tissue . It is involved in the metabolism of glycoproteins, specifically proteoglycans . Proteoglycans are high-molecular-weight, polyanionic substances that form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

GlcNAc interacts with its targets through a process of glycoprotein metabolism . It is involved in the formation of proteoglycans, which contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . Upon uptake, these amino sugars undergo phosphorylation by phosphokinases and subsequently deacetylation by the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA) to yield glucosamine-6-phosphate and acetate .

Pharmacokinetics

It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by various environmental factors. For instance, in the production of GlcNAc using recombinant Bacillus subtilis, the accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield . Additionally, the hydrolytic action of induced chitinases on the chitin fibers of a pathogen’s cell wall impairs its growth and spread .

将来の方向性

Recent studies are revealing new ways in which GlcNAc directly and indirectly mediates cell signaling . These findings raise the questions of what are the sources of GlcNAc that induce cell signaling and how does GlcNAc affect cell function . The final section will examine the possibility of interspecies communication mediated by GlcNAc, which seems likely based on the ubiquitous nature of this amino sugar .

生化学分析

Biochemical Properties

N-Acetyl-D-Glucosamine 6-Acetate interacts with various enzymes and proteins. It is a substrate for the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA), which catalyzes the deacetylation of N-acetyl-D-glucosamine 6-phosphate to yield glucosamine 6-phosphate . This reaction is a crucial step in the biosynthetic pathway to amino-sugar-nucleotides and GlcNAc utilization .

Cellular Effects

N-Acetyl-D-Glucosamine 6-Acetate influences various cellular processes. It has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis . Additionally, it has been shown to have anti-inflammatory properties and influences the activity of various enzymes .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-Glucosamine 6-Acetate involves its conversion into glucosamine 6-phosphate by the enzyme nagA . This reaction is the first committed step for both GlcNAc assimilation and amino-sugar-nucleotides biosynthesis .

Temporal Effects in Laboratory Settings

It is known that the enzyme nagA, which interacts with N-Acetyl-D-Glucosamine 6-Acetate, can be conveniently re-used for several batches with a 90% conversion rate .

Dosage Effects in Animal Models

A related compound, N-acetylglucosamine, has been shown to inhibit inflammation and neurodegeneration markers in multiple sclerosis .

Metabolic Pathways

N-Acetyl-D-Glucosamine 6-Acetate is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

It is known that related compounds like N-acetylglucosamine are transported into the cytoplasm where they undergo biochemical reactions .

Subcellular Localization

Related enzymes like nagA are known to be located in the cytoplasm .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-D-Glucosamine 6-Acetate can be achieved through a two-step process. The first step involves the protection of the hydroxyl group at position 6 of N-Acetyl-D-Glucosamine, followed by acetylation of the amine group using acetic anhydride.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Pyridine", "Acetic anhydride", "Chloroacetyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 6 of N-Acetyl-D-Glucosamine using chloroacetyl chloride and pyridine in methanol to obtain N-Acetyl-D-Glucosamine 6-Chloroacetate.", "Step 2: Acetylation of the amine group of N-Acetyl-D-Glucosamine 6-Chloroacetate using acetic anhydride and pyridine in diethyl ether to obtain N-Acetyl-D-Glucosamine 6-Acetate.", "Step 3: Neutralization of the reaction mixture using sodium bicarbonate and isolation of the product through filtration and drying." ] } | |

| 131832-93-4 | |

分子式 |

C10H17NO7 |

分子量 |

263.24 g/mol |

IUPAC名 |

[(3S,4R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6?,7?,8-,9-,10?/m1/s1 |

InChIキー |

BUOUIFKLABWPRZ-CTOGJURTSA-N |

異性体SMILES |

CC(=O)NC1[C@H]([C@@H](C(OC1O)COC(=O)C)O)O |

SMILES |

CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |

同義語 |

2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。